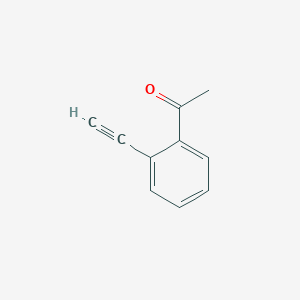

1-(2-Ethynylphenyl)ethanone

説明

Contextual Significance in Contemporary Organic Synthesis

1-(2-Ethynylphenyl)ethanone serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its dual reactivity allows for sequential or one-pot reactions, making it a valuable tool for chemists. The ethynyl (B1212043) group can participate in various coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and azide-alkyne cycloadditions (click chemistry), enabling the formation of carbon-carbon and carbon-heteroatom bonds. ossila.com The acetyl group, on the other hand, can undergo nucleophilic addition, condensation, and oxidation/reduction reactions. This multifaceted reactivity profile makes it a sought-after intermediate in the construction of intricate molecular architectures. uib.no

Overview of Research Trajectories and Scholarly Contributions

Research involving this compound and its derivatives has led to significant advancements in several areas of chemistry. In medicinal chemistry, derivatives have been explored for their potential as anticancer and anti-inflammatory agents. researchgate.netresearchgate.net For instance, some studies have focused on synthesizing novel compounds with potential therapeutic applications by modifying the core structure of this compound. researchgate.net In materials science, the ethynyl group's ability to participate in polymerization reactions has been utilized to create novel polymers with unique optical and electronic properties. ossila.com Furthermore, its use in the synthesis of heterocyclic compounds has expanded the library of available scaffolds for drug discovery and materials science. researchgate.net

Strategic Positioning as a Key Intermediate in Complex Molecule Construction

The strategic importance of this compound lies in its ability to act as a linchpin in the assembly of complex molecules. Its bifunctional nature allows for the controlled and sequential introduction of different molecular fragments. This is particularly valuable in total synthesis, where precise control over stereochemistry and functional group compatibility is crucial. The compound can be used to create polycyclic aromatic compounds and other complex frameworks through intramolecular cyclization reactions. biosynth.com The ability to undergo a variety of chemical transformations makes it an essential intermediate for chemists aiming to build complex and functionally diverse molecules. sci-hub.se

Chemical and Physical Properties

| Property | Value |

| CAS Number | 104190-22-9 biosynth.com |

| Molecular Formula | C₁₀H₈O biosynth.com |

| Molecular Weight | 144.17 g/mol biosynth.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| Storage Temperature | Room temperature, under inert atmosphere sigmaaldrich.com |

| SMILES | CC(=O)C1=CC=CC=C1C#C biosynth.com |

| InChI Key | YQXSJPABBZMARN-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-ethynylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-3-9-6-4-5-7-10(9)8(2)11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXSJPABBZMARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Ethynylphenyl Ethanone

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds. researchgate.net For the synthesis of 1-(2-ethynylphenyl)ethanone, the Sonogashira coupling reaction is the most prominent and widely employed method. nih.gov This reaction facilitates the coupling of a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling Protocols for Alkyne Introduction

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The synthesis of this compound via this method typically involves the reaction of a 2-haloacetophenone with a source of acetylene (B1199291). The reaction is generally carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.org The original Sonogashira protocol utilizes a palladium complex and a copper co-catalyst, which increases the reactivity and allows the reaction to proceed at room temperature. libretexts.org

Recent advancements have led to the development of copper-free and amine-free Sonogashira protocols, which can be advantageous in synthesizing sensitive compounds like 2-alkynylaryl carbonyls. nih.gov These modified procedures help prevent the undesirable side reaction of alkyne homocoupling. jk-sci.com

Table 1: Typical Components in Sonogashira Coupling for 2-Alkynylaryl Carbonyl Synthesis

| Component | Example(s) | Role |

|---|---|---|

| Aryl Halide | 2-Iodoacetophenone (B8806993), 2-Bromoacetophenone (B140003) | Electrophilic partner |

| Alkyne | Trimethylsilylacetylene (B32187), Phenylacetylene (B144264) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne (in traditional protocols) |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Neutralizes the hydrogen halide byproduct |

Mechanistic Investigations of Catalytic Cycles

The mechanism of the traditional Sonogashira reaction is understood to involve two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgacs.org

The Palladium Cycle:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 2-iodoacetophenone) to form a palladium(II) intermediate. wikipedia.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

Reductive Elimination: The palladium(II) complex eliminates the final product, this compound, and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

The Copper Cycle:

A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. libretexts.org

This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.

In copper-free variants, the mechanism is believed to proceed without the formation of a copper acetylide. Instead, the alkyne is thought to coordinate directly with the palladium center before deprotonation by the base and subsequent reductive elimination. wikipedia.org

Ligand Design and Catalyst Optimization for Enhanced Yields

The efficiency and scope of the Sonogashira coupling are highly dependent on the catalyst system, particularly the ligands coordinated to the palladium center. The choice of ligand can influence catalyst stability and activity, enabling reactions under milder conditions or with less reactive substrates. libretexts.org

Bulky, electron-rich phosphine (B1218219) ligands are particularly effective. For instance, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) has been shown to be a uniquely effective ligand in combination with Pd(PhCN)₂Cl₂, creating a versatile catalyst system capable of facilitating Sonogashira couplings of aryl bromides at room temperature. organic-chemistry.org Such systems are advantageous as aryl bromides are often more accessible and less expensive than the corresponding aryl iodides. organic-chemistry.org The use of these bulky ligands promotes the formation of the active catalytic species and can enhance the rate of the reaction. libretexts.orgorganic-chemistry.org

N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium catalysts in Sonogashira couplings, contributing to catalyst stabilization and activation. wikipedia.org The development of specialized ligands like Xantphos has enabled the design of copper and amine-free Sonogashira reactions for the synthesis of sensitive molecules like 2-alkynylaryl carbonyls. nih.gov

Table 2: Impact of Ligand Type on Sonogashira Reaction

| Ligand Class | Example(s) | Key Advantages |

|---|---|---|

| Trialkylphosphines | P(t-Bu)₃ | High reactivity, enables room-temperature coupling of aryl bromides. organic-chemistry.org |

| Triarylphosphines | PPh₃ | Common, well-established, used in standard catalysts like Pd(PPh₃)₄. jk-sci.com |

| Bidentate Phosphines | dppf, dppe | Used in various palladium complexes. wikipedia.org |

Precursor-Based Synthesis Pathways

The selection of the starting materials is a critical aspect of the synthetic strategy for this compound. The most common precursors are ortho-substituted halophenyl compounds.

Transformation of Ortho-Substituted Halophenyl Precursors

The primary precursor for the synthesis of this compound via Sonogashira coupling is an ortho-haloacetophenone. The reactivity of the aryl halide precursor is highly dependent on the nature of the halogen atom. The typical reactivity order is:

Iodine > Triflate (OTf) > Bromine >> Chlorine wikipedia.org

Consequently, 2-iodoacetophenone is the most reactive precursor and will undergo coupling under the mildest conditions, often at room temperature. wikipedia.org 2-Bromoacetophenone is also a viable and commonly used substrate, though it may require higher temperatures or a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands, to achieve efficient conversion. wikipedia.orgorganic-chemistry.org The use of 2-chloroacetophenone (B165298) is far less common due to its significantly lower reactivity.

Functional Group Interconversions and Protective Strategies

In multistep organic synthesis, protecting a reactive functional group is a common strategy to prevent unwanted side reactions. wikipedia.org For the synthesis of terminal alkynes like this compound, the terminal alkyne itself can be prone to dimerization (homocoupling) under Sonogashira conditions. jk-sci.com

To circumvent this, a protected form of acetylene is frequently used. A common and effective strategy involves using a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). researchgate.netlibretexts.org The bulky trimethylsilyl (B98337) (TMS) group acts as a protecting group, preventing the homocoupling side reaction. wikipedia.org

The synthetic sequence involves two key steps:

Coupling: The ortho-haloacetophenone is first coupled with trimethylsilylacetylene under Sonogashira conditions.

Deprotection: The resulting TMS-protected product is then treated with a reagent to remove the silyl (B83357) group, revealing the terminal alkyne. This deprotection step is typically accomplished under mild conditions, for example, by using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base such as potassium carbonate in methanol (B129727). wikipedia.org

This protective strategy ensures a cleaner reaction and higher yields of the desired terminal alkyne product. uchicago.edupressbooks.pub

Chemo- and Regioselective Synthesis Approaches

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The chemo- and regioselectivity of this reaction are crucial when dealing with substrates bearing multiple reactive sites.

A common and effective route to this compound involves the Sonogashira coupling of 2-iodoacetophenone or 2-bromoacetophenone with a protected alkyne, such as trimethylsilylacetylene. The use of a silyl-protected alkyne is advantageous as it prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) and allows for a subsequent deprotection step to yield the target compound.

The regioselectivity of the Sonogashira coupling is particularly relevant when using starting materials with multiple halide substituents. In such cases, the reaction preferentially occurs at the more reactive carbon-halogen bond. The order of reactivity is generally I > Br > Cl > F. libretexts.org This inherent selectivity allows for the specific alkynylation of a di- or poly-halogenated aromatic ring at a single desired position, leaving other halogens intact for further functionalization. For instance, in a molecule containing both an iodine and a bromine atom, the Sonogashira coupling will selectively take place at the carbon-iodine bond. nih.gov

Furthermore, catalyst selection can influence the regioselectivity of the reaction, especially in substrates with multiple, similarly reactive halides. The choice of palladium catalyst and ligands can direct the coupling to a specific position based on steric and electronic factors. rsc.org

Below is a table summarizing typical chemo- and regioselective Sonogashira coupling reactions for the synthesis of precursors to this compound.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Ref. |

| 2-Iodoacetophenone | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Toluene (B28343) | >90 | General Procedure |

| 2-Bromoacetophenone | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | Diisopropylamine | THF | High | General Procedure |

| 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | DMF | High (coupling at I) | nih.gov |

Scalability and Sustainable Synthetic Practices

The scalability of the synthesis of this compound is a critical consideration for its practical application in industrial settings. While traditional Sonogashira couplings are highly effective at the lab scale, challenges related to catalyst cost, removal of residual metals, and the use of hazardous solvents can hinder large-scale production. acs.orgresearchgate.net

Recent research has focused on developing more sustainable and scalable Sonogashira protocols. Key areas of advancement include:

Copper-Free Sonogashira Reactions: The use of a copper co-catalyst can lead to the formation of diacetylene byproducts (Glaser coupling) and complicates product purification due to copper contamination. Copper-free Sonogashira protocols have been developed to address these issues, often employing specialized palladium catalysts and ligands that facilitate the catalytic cycle without the need for copper. acs.org

Sustainable Solvents: Many traditional Sonogashira reactions utilize volatile and potentially toxic organic solvents like toluene or DMF. A significant push towards greener chemistry has led to the exploration of more environmentally benign solvent systems. Water has emerged as a promising alternative, with the development of water-soluble catalysts and surfactant-mediated reactions. acs.org Other green solvents, such as γ-valerolactone-based ionic liquids, have also been successfully employed. researchgate.net

Process Intensification: For large-scale synthesis, continuous-flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, better reaction control, and enhanced safety. researchgate.net The development of continuous-flow Sonogashira protocols is an active area of research aimed at making the synthesis of aryl alkynes more efficient and scalable.

The table below highlights various sustainable approaches to the Sonogashira coupling, which are applicable to the synthesis of this compound.

| Sustainable Approach | Catalyst System | Solvent | Key Advantages | Ref. |

| Copper-Free | Pd(OAc)₂ with specialized ligands | Various organic solvents | Avoids Glaser homocoupling, simplifies purification | acs.org |

| Aqueous Media | Water-soluble Pd complexes | Water | Environmentally benign, improved safety | acs.org |

| Heterogeneous Catalysis | Palladium on charcoal (Pd/C) | Organic or aqueous | Catalyst recyclability, reduced metal contamination | researchgate.net |

| Heterogeneous Catalysis | Palladium on silica (B1680970) (Pd/SiO₂) | Organic or aqueous | Catalyst recyclability, reduced metal contamination | mdpi.com |

| Ionic Liquids | PdCl₂(PPh₃)₂ | γ-Valerolactone-based ionic liquid | Recyclable solvent, high efficiency | researchgate.net |

Chemical Reactivity and Mechanistic Pathways of 1 2 Ethynylphenyl Ethanone

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to a variety of addition reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent acetyl group.

Electrophilic and Nucleophilic Additions

The ethynyl group of 1-(2-ethynylphenyl)ethanone can undergo both electrophilic and nucleophilic additions. In electrophilic additions, an electrophile attacks the electron-rich triple bond, leading to the formation of a vinyl cation intermediate. The subsequent attack of a nucleophile results in the final addition product. The regioselectivity of this addition is governed by the stability of the carbocation intermediate.

Conversely, nucleophilic additions to the alkyne are also possible, particularly when activated by the acetyl group. A nucleophile can attack one of the carbons of the triple bond, forming a carbanionic intermediate, which is then protonated or reacts with an electrophile to yield the final product.

Cycloaddition Reactions (e.g., [3+2] dipolar cycloadditions)

The ethynyl moiety of this compound is an excellent dipolarophile for [3+2] dipolar cycloaddition reactions. wikipedia.org This type of reaction involves the combination of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. libretexts.org Examples of 1,3-dipoles that can react with the ethynyl group include azides, nitrile oxides, and nitrones. libretexts.org These reactions are highly valuable in synthetic chemistry for the construction of complex heterocyclic frameworks. The rate of these cycloadditions can be significantly faster with strained alkynes compared to azides. youtube.com

Hydration and Hydroamination Processes

Hydration of the ethynyl group in this compound can proceed via two main regiochemical pathways: Markovnikov and anti-Markovnikov addition of water.

Markovnikov Hydration: This is typically achieved using strong acids like sulfuric acid with a mercuric sulfate (B86663) catalyst. The reaction proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable ketone. youtube.com For a terminal alkyne like that in this compound, Markovnikov addition would place the oxygen atom on the more substituted carbon (the one attached to the phenyl ring), leading to the formation of a methyl ketone. youtube.com

Anti-Markovnikov Hydration: This pathway yields an aldehyde. It is commonly carried out using hydroboration-oxidation conditions. researchgate.netnih.gov The use of a sterically hindered borane (B79455) reagent directs the boron to the less substituted carbon of the alkyne. Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the aldehyde. researchgate.net

Hydroamination , the addition of an N-H bond across the triple bond, can also occur, providing a direct route to enamines or imines. This transformation can be catalyzed by various metals and can be either intermolecular or intramolecular. libretexts.orgnih.gov

Intermolecular Hydroamination: An external amine adds across the alkyne. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. researchgate.net

Intramolecular Hydroamination: If a suitable nitrogen-containing group is present in the molecule, it can add to the alkyne, leading to the formation of a nitrogen-containing heterocycle. This is a powerful strategy for the synthesis of cyclic compounds. nih.govsigmaaldrich.com

Intramolecular Cyclization Cascades

The ortho positioning of the ethynyl and acetyl groups in this compound is ideal for triggering intramolecular cyclization reactions, leading to the formation of a variety of fused heterocyclic systems. These reactions are often highly efficient and provide access to complex molecular architectures in a single step.

Formation of Fused Heterocyclic Systems (e.g., isoindazoles, cinnolines, isoindolinones, flavones, chromones, benzofurans)

A diverse array of fused heterocycles can be synthesized from this compound and its derivatives through intramolecular cyclization.

Isoindazoles: Copper-catalyzed intramolecular synthesis from 2-alkynylazobenzenes can produce 3-alkenyl-2H-indazoles. nih.gov

Cinnolines: These can be synthesized through various methods, including the cyclization of arenediazonium salts and arylhydrazones. nih.govlibretexts.org The reaction of this compound with a nitrogen source can initiate a cyclization to form the cinnoline (B1195905) core.

Isoindolinones: These are important N-containing heterocycles. Palladium-catalyzed reactions of ortho-ethynylbenzamides can lead to the formation of polyfunctionalized isoindolinones. youtube.comresearchgate.net

Flavones and Chromones: These are benzopyran derivatives. sigmaaldrich.com Their synthesis can be achieved through the cyclization of precursor molecules. For example, the reaction of o-hydroxyaryl ketones with aromatic anhydrides can lead to flavones. Similarly, this compound can serve as a precursor to these structures through appropriate synthetic transformations and cyclization. nih.govsigmaaldrich.com

Benzofurans: The synthesis of benzofurans can be achieved through various catalytic strategies. For instance, the reaction of substituted o-hydroxyacetophenone with chloroacetone (B47974) can yield benzofuran (B130515) derivatives.

Below is an interactive table summarizing the formation of these heterocyclic systems.

| Heterocyclic System | General Precursor Requirement | Key Reaction Type |

| Isoindazoles | ortho-alkynylaryl azo compounds | Intramolecular Hydroamination/Cyclization |

| Cinnolines | ortho-alkynylaryl diazonium salts or hydrazones | Intramolecular Cyclization |

| Isoindolinones | ortho-ethynylbenzamides | Palladium-Catalyzed Cyclocarbonylative Sonogashira Reaction |

| Flavones | o-hydroxyaryl ketones and aromatic anhydrides/chlorides | Allan-Robinson Reaction, Baker-Venkataraman Rearrangement |

| Chromones | o-hydroxyacetophenones | Cyclocondensation |

| Benzofurans | ortho-alkynylphenols or related derivatives | Intramolecular Cyclization |

Metal-Mediated and Catalytic Cyclization Mechanisms (e.g., copper, gold, rhenium, palladium)

Various transition metals are highly effective in catalyzing the intramolecular cyclization of this compound and its derivatives. These metals can activate the alkyne towards nucleophilic attack, facilitating the cyclization process.

Copper-Catalyzed Cyclizations: Copper catalysts are known to promote a variety of cyclization reactions, including the synthesis of pyrroles through tandem oxidative cyclization/1,2-amino migration. They are also used in the synthesis of 4-cyanoalkylpyrrolo[1,2-a]quinoxalines.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used in organic synthesis. They can catalyze tandem cyclizations, for example, of 2-(2-ethynylphenyl)acetonitriles with isocyanides to form indeno[2,1-b]pyrroles. Palladium-catalyzed cascade cyclization/alkynylation reactions are also well-established for constructing diverse cyclic skeletons.

The general mechanism for these metal-catalyzed cyclizations often involves the following key steps:

Coordination of the metal to the alkyne, which activates it.

Intramolecular nucleophilic attack of the ortho-acetyl group (or a derivative) onto the activated alkyne.

Protonolysis or reductive elimination to release the metal catalyst and form the final cyclized product.

The choice of metal and ligands can significantly influence the outcome of the reaction, allowing for the selective synthesis of different heterocyclic systems.

Below is an interactive data table summarizing the metal-mediated cyclization mechanisms.

| Metal Catalyst | Typical Reaction | Key Mechanistic Feature |

| Copper (Cu) | Synthesis of pyrroles, quinoxalines | Oxidative cyclization, tandem reactions |

| Gold (Au) | Hydroamination for alkaloid synthesis | Activation of alkynes towards nucleophilic attack |

| Rhenium (Re) | Not prominently featured for this specific transformation in the provided context | - |

| Palladium (Pd) | Synthesis of isoindolinones, indenopyrroles | Tandem cyclization, cascade reactions, Sonogashira coupling |

Elucidation of Pericyclic and Pseudocoarctate Pathways

While direct studies on the pericyclic and pseudocoarctate pathways of this compound are not extensively documented, valuable insights can be drawn from the closely related (2-ethynylphenyl)triazenes. Research on these analogous compounds reveals a fascinating competition between these two distinct mechanistic routes, which is highly dependent on the reaction conditions. acs.orgnih.govacs.orgnih.govresearchgate.net

Thermal cyclization of (2-ethynylphenyl)triazenes is proposed to proceed through a pericyclic pathway . nih.gov This type of reaction involves a concerted reorganization of electrons within a cyclic transition state. In the case of (2-ethynylphenyl)triazenes, thermal conditions lead to the formation of cinnolines. nih.gov Density-functional theory (DFT) calculations support the intermediacy of a zwitterionic dehydrocinnolinium species, which is formed via a pericyclic transition state. nih.gov

In contrast, copper-mediated cyclization of (2-ethynylphenyl)triazenes follows a pseudocoarctate pathway . nih.gov This pathway is characterized by a transition state where bond formation and bond breaking are not fully concerted, leading to the formation of a carbene intermediate. acs.org This carbene can then undergo various reactions, including intramolecular trapping to form isoindazoles. nih.gov The pseudocoarctate pathway for this type of cyclization is also supported by DFT calculations. nih.gov The competition between these pathways highlights the nuanced reactivity of the ortho-ethynylphenyl scaffold, where the choice of reaction conditions can selectively favor one mechanistic route over the other.

Reactivity of the Ethanone (B97240) Functional Group

The ethanone (acetyl) group in this compound is a versatile functional handle that can undergo a variety of transformations, primarily reduction and oxidation reactions.

Reductive Transformations to Alcohols and Other Derivatives

The carbonyl group of the ethanone moiety is readily reduced to a secondary alcohol, 1-(2-ethynylphenyl)ethanol. This transformation can be achieved using a range of reducing agents.

Commonly employed reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically used in alcoholic solvents like methanol (B129727) or ethanol. chemguide.co.ukquizlet.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.uk LiAlH₄ is a more powerful reducing agent and is used in aprotic solvents like diethyl ether or tetrahydrofuran.

Catalytic hydrogenation is another effective method for the reduction of the ketone. This typically involves the use of a metal catalyst such as platinum, palladium, or nickel, under an atmosphere of hydrogen gas. The choice of catalyst and reaction conditions can be crucial to achieve selective reduction of the ketone without affecting the ethynyl group. For instance, selective hydrogenation of an α,β-unsaturated ketone to the corresponding saturated ketone can be achieved using specific catalysts. While this compound is not an α,β-unsaturated ketone in the traditional sense, the proximity of the ethynyl group could influence catalyst interaction and selectivity.

Furthermore, the resulting 1-(2-ethynylphenyl)ethanol can serve as a precursor for other derivatives. For example, it can be converted to the corresponding amine via reductive amination. This process typically involves the reaction of the ketone with an amine in the presence of a reducing agent. nih.govresearchgate.netmdpi.com

The following table summarizes some of the reductive transformations of the ethanone group:

| Reactant | Reagent(s) | Product |

| This compound | Sodium Borohydride (NaBH₄) | 1-(2-Ethynylphenyl)ethanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Ethynylphenyl)ethanol |

| This compound | H₂ / Catalyst (e.g., Pt, Pd, Ni) | 1-(2-Ethynylphenyl)ethanol |

| This compound | Amine, Reducing Agent | 1-(2-Ethynylphenyl)ethanamine derivative |

Oxidative Reactions and Product Diversification

The ethanone functional group is generally resistant to oxidation under mild conditions. However, under vigorous conditions, oxidative cleavage of the C-C bond between the carbonyl group and the methyl group can occur. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the formation of 2-ethynylbenzoic acid. brainly.inlibretexts.org

The primary site of oxidation in this compound is more likely the ethynyl group or the aromatic ring, depending on the oxidant used. However, if the ethynyl group were to be protected or transformed, the ethanone could be targeted for oxidation. For example, the Baeyer-Villiger oxidation, which involves the use of a peroxy acid, could potentially convert the ketone into an ester, 2-ethynylphenyl acetate.

The following table outlines potential oxidative transformations:

| Reactant | Reagent(s) | Potential Product |

| This compound | Potassium Permanganate (KMnO₄, vigorous) | 2-Ethynylbenzoic acid |

| This compound | Peroxy acid (e.g., m-CPBA) | 2-Ethynylphenyl acetate |

Ortho-Substitution Effects on Aromatic Ring Reactivity

The presence of both an acetyl group and an ethynyl group in an ortho relationship on the benzene (B151609) ring significantly influences the ring's reactivity towards electrophilic aromatic substitution.

The acetyl group is a deactivating, meta-directing group. organicchemistrytutor.com Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. The deactivation is most pronounced at the ortho and para positions relative to the acetyl group, thus directing incoming electrophiles to the meta position.

In this compound, the two ortho substituents exert a combined influence on the regioselectivity of electrophilic substitution. The powerful meta-directing effect of the acetyl group would primarily direct incoming electrophiles to the 4- and 6-positions. However, the 6-position is sterically hindered by the adjacent acetyl group. Therefore, electrophilic substitution is most likely to occur at the 4-position. The 5-position is meta to the acetyl group but ortho to the ethynyl group, making it another potential site of substitution, though likely less favored.

The table below summarizes the directing effects of the individual substituents:

| Substituent | Electronic Effect | Directing Influence |

| Acetyl (-COCH₃) | Electron-withdrawing (deactivating) | Meta |

| Ethynyl (-C≡CH) | Weakly electron-withdrawing (deactivating) | Ortho, Para |

Comparative Mechanistic Studies with Related Ethynylphenyl Ketones

A comparative analysis of the reactivity of this compound with its isomers, such as 1-(3-ethynylphenyl)ethanone (B148647) and 1-(4-ethynylphenyl)ethanone (B1309936), reveals the profound impact of the substituent positions on the molecule's chemical behavior.

The most striking difference lies in the potential for intramolecular cyclization reactions. The ortho disposition of the acetyl and ethynyl groups in this compound allows for intramolecular reactions that are not possible in the meta and para isomers. For instance, under appropriate conditions, this compound can undergo cyclization to form substituted naphthalenes or other fused ring systems.

In terms of the reactivity of the ethanone functional group, the electronic environment of the carbonyl carbon is influenced by the position of the ethynyl group. In the ortho isomer, the proximity of the ethynyl group may lead to through-space interactions that could affect the accessibility and electrophilicity of the carbonyl carbon. In the para isomer, 1-(4-ethynylphenyl)ethanone, the ethynyl group is conjugated with the acetyl group through the benzene ring. This conjugation can influence the reactivity of both the ketone and the alkyne. For example, reduction of the ketone in the para isomer might be affected by the extended conjugation.

Regarding the aromatic ring's reactivity, the directing effects of the substituents in the meta and para isomers will differ from the ortho isomer. In 1-(3-ethynylphenyl)ethanone, the acetyl group will direct incoming electrophiles to the 5-position (meta to both groups) and the 1-position (ortho to the ethynyl and meta to the acetyl). In 1-(4-ethynylphenyl)ethanone, the acetyl group will direct to the 3- and 5-positions (meta to the acetyl group).

The following table provides a comparative overview:

| Compound | Key Mechanistic Feature | Expected Aromatic Substitution Pattern |

| This compound | Prone to intramolecular cyclization | Substitution primarily at the 4-position |

| 1-(3-Ethynylphenyl)ethanone | No intramolecular cyclization | Substitution at the 5- and 1-positions |

| 1-(4-Ethynylphenyl)ethanone | Extended conjugation | Substitution at the 3- and 5-positions |

Applications in Complex Organic Synthesis and Materials Science

Building Block for Polycyclic Aromatic Compounds (PACs)

The ortho-alkynylaryl ketone motif within 1-(2-ethynylphenyl)ethanone is an ideal precursor for intramolecular cyclization reactions to form indenone systems, a subclass of polycyclic aromatic compounds (PACs). Transition metal catalysis, particularly with gold and rhodium, has proven effective for this transformation. These reactions typically proceed through an initial activation of the alkyne by the metal catalyst, followed by a nucleophilic attack from the ketone's carbonyl oxygen and subsequent rearrangement to yield the fused ring system.

Gold-catalyzed cyclizations, for instance, can transform 2-alkynylaryl ketones into indenone derivatives through a 5-exo-dig cyclization pathway. beilstein-journals.orgamericanelements.com This process is often highly efficient and proceeds under mild conditions. Similarly, rhodium catalysts can be employed to achieve related annulations. researchgate.net These synthetic strategies leverage the dual reactivity of the molecule to construct the carbon skeleton of polycyclic systems in a single, atom-economical step. The resulting indenones are not only important PACs in their own right but also serve as intermediates for more complex aromatic structures.

| Catalyst | Reaction Type | Product Type | Ref. |

| Gold(I) Chloride | Intramolecular Cycloisomerization | Substituted Indenones | beilstein-journals.orgamericanelements.com |

| Rhodium(III) Complexes | C-H/C-N Annulation | Substituted Indenones | researchgate.net |

| Nickel Complexes | Larock Annulation | Substituted Indenones | rsc.org |

Precursor for Advanced Heterocyclic Scaffolds

The dual functionality of this compound also enables its use in the synthesis of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry and functional materials.

The synthesis of indeno-fused heterocycles can be achieved through multi-step sequences starting from this compound. For the construction of the indeno[1,2-b]indole (B1252910) core, a plausible and effective strategy involves a two-step process. First, the this compound is converted into an indenone derivative via metal-catalyzed cyclization, as described in section 4.1. The resulting indenone can then undergo a Fischer indole (B1671886) synthesis. wikipedia.orgthermofisher.comtaylorandfrancis.comjk-sci.com This classic reaction involves the acid-catalyzed condensation of the indenone (a ketone) with a phenylhydrazine (B124118) derivative, followed by a americanelements.comamericanelements.com-sigmatropic rearrangement and cyclization to furnish the final indeno[1,2-b]indole structure. wikipedia.orgresearchgate.net This scaffold is of significant interest due to its presence in various biologically active molecules. nih.govnih.gov

For the synthesis of indeno[2,1-b]pyrroles , while direct use of this compound is less documented, analogous structures provide a clear blueprint. Research has shown that 2-(2-ethynylphenyl)acetonitriles, which are structurally similar, can undergo palladium-catalyzed tandem cyclization with isocyanides to afford indeno[2,1-b]pyrroles in good yields. This reaction proceeds via a double insertion of the isocyanide, demonstrating a powerful method for building this specific fused pyrrole (B145914) system.

The ketone moiety of this compound makes it an ideal substrate for the synthesis of imidazo[1,2-a]pyridines. This important class of nitrogen heterocycles is commonly prepared through the condensation of a 2-aminopyridine (B139424) with an α-haloketone or, more directly, from a ketone under oxidative conditions. In a typical modern synthesis, this compound can be reacted with a substituted 2-aminopyridine in the presence of a copper or iodine catalyst and an oxidant. The reaction proceeds via the formation of an N-phenacylpyridinium intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine (B132010) ring system.

The resulting product, a 2-(2-ethynylphenyl)imidazo[1,2-a]pyridine, is a highly functionalized molecule. It contains the stable, drug-like imidazopyridine core and retains the terminal alkyne group from the starting material. This alkyne serves as a versatile chemical handle for further modifications, such as click chemistry or Sonogashira coupling reactions, allowing for the straightforward synthesis of more complex derivatives and bioconjugates.

Development of Functional Organic Materials

The ethynyl (B1212043) group in this compound is a key feature that allows for its incorporation into functional polymers and materials, where extended π-conjugation gives rise to useful electronic and optical properties.

This compound can serve as a monomer for the synthesis of conjugated polymers, which are the active components in many organic semiconductors. A primary method for this is the Sonogashira cross-coupling reaction. wikipedia.org This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

By reacting this compound with a suitable dihaloaromatic or dihalo-heteroaromatic comonomer (e.g., dibromobenzene, dibromothiophene), a polymerization can be achieved. This process creates an alternating copolymer where the this compound unit is integrated into the polymer backbone. The resulting polymer possesses an extended π-conjugated system, a prerequisite for charge transport. The presence of the polar ketone group on the phenyl ring can influence the polymer's solubility, morphology, and electronic properties, such as its energy levels (HOMO/LUMO), which are critical for performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

| Polymerization Method | Comonomer Type | Resulting Polymer Structure | Potential Application |

| Sonogashira Coupling | Dihaloaromatic/Dihalo-heteroaromatic | Alternating conjugated copolymer | Organic Semiconductors, OFETs |

| Transition-Metal Catalysis | Self-polymerization | Poly(phenylacetylene) derivative | Functional Polymer Films |

| Cyclotrimerization | Self-polymerization (3 units) | Cross-linked network with benzene (B151609) nodes | Thermosetting Resins, Porous Materials |

Beyond linear conjugated polymers, this compound is a valuable precursor for creating robust, network-based materials and resins. The terminal alkyne functionality is amenable to various polymerization techniques that can lead to materials with high thermal stability and mechanical strength.

One such method is transition-metal-catalyzed polymerization, where catalysts based on metals like rhodium or palladium can induce the polymerization of phenylacetylene (B144264) derivatives. rsc.org This would convert this compound into a high-molecular-weight polymer with a polyene backbone. Another important reaction is cyclotrimerization, where three alkyne units react in the presence of a catalyst (e.g., a cobalt or nickel complex) to form a 1,3,5-trisubstituted benzene ring. When applied to a monomer like this compound, this reaction can lead to the formation of a highly cross-linked, rigid polymer network. Such networks form the basis of thermosetting resins, which are known for their excellent thermal and chemical resistance after curing. The properties of the resulting resin can be tuned by the choice of catalyst and processing conditions.

Contributions to Ligand Design in Organometallic Chemistry

This compound possesses two key functional groups, a terminal alkyne and a ketone, which serve as versatile handles for the synthesis of advanced ligands for organometallic chemistry. The presence of both a nucleophilic (alkyne) and an electrophilic (acetyl) center on a rigid aromatic scaffold allows for the construction of unique mono- and bidentate ligands, particularly those incorporating phosphorus, nitrogen, and sulfur donor atoms.

The terminal alkyne group is particularly amenable to reactions such as hydrophosphination, which involves the addition of a P-H bond across the carbon-carbon triple bond. This reaction is a highly efficient method for creating vinylphosphine ligands. Depending on the reaction conditions and the structure of the phosphine (B1218219), this can lead to P-monodentate or P,O-bidentate ligands where the ketone's oxygen atom can also coordinate to a metal center.

Another significant application of the ethynyl group is in coupling reactions, such as the Sonogashira cross-coupling, to build more complex structures. rsc.orgnih.gov While not documented for this specific isomer, the reactivity allows for the linking of the phenyl ring to other aromatic or heterocyclic systems that may already contain donor atoms, thereby creating sophisticated multidentate ligand frameworks.

Furthermore, the acetyl group can be chemically modified to introduce other donor sites. For instance, condensation reactions with amines or hydrazines can yield imine or hydrazone derivatives, leading to the formation of P,N or N,N-bidentate ligands if the alkyne has been previously functionalized with a donor atom like phosphorus. These "hybrid" or "heterobidentate" ligands are of great interest in catalysis as they combine the properties of both a soft donor (like phosphine) and a hard donor (like nitrogen or oxygen), which can stabilize different oxidation states of a metal center and influence the selectivity of catalytic reactions. beilstein-journals.org

The general strategies for ligand synthesis that could potentially involve this compound as a precursor are summarized below.

Table 1: Potential Ligand Synthesis Strategies

| Reaction Type | Functional Group Involved | Potential Ligand Type |

|---|---|---|

| Hydrophosphination | Ethynyl | Vinylphosphine (P-monodentate) |

| Condensation | Acetyl | Imine/Hydrazone (N-donor) |

| Combined Modification | Ethynyl and Acetyl | P,N or P,O-bidentate |

| Sonogashira Coupling | Ethynyl | Extended Conjugated Systems |

Utilization in Medicinal Chemistry Research

The unique structure of this compound, featuring a reactive terminal alkyne and a modifiable ketone group, makes it a valuable starting material for constructing molecules of medicinal interest. Its utility is particularly evident in the synthesis of heterocyclic compounds that can serve as scaffolds for bioactive derivatives.

Synthetic Routes to Bioactive Derivatives (e.g., potential anticancer agents, adenosine (B11128) receptor ligands)

The ethynylphenyl moiety is a key structural element in various pharmacologically active compounds. The terminal alkyne allows for the application of powerful carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Sonogashira cross-coupling, to link the phenyl ring to purine (B94841) or pyrimidine (B1678525) bases. nih.gov This strategy has been effectively employed in the synthesis of adenosine receptor ligands.

While research explicitly detailing the use of the ortho-isomer, this compound, is limited, a study on its structural isomer, 1-(4-ethynylphenyl)ethanone (B1309936), provides a clear blueprint for its potential application. In this work, the para-isomer was coupled with 8-bromo-9-ethyladenine (B1234844) using a palladium-copper catalyst system to generate an adenosine derivative. This reaction highlights a direct route to modifying purine scaffolds, which are central to the development of ligands for adenosine receptors.

Reaction Scheme based on a Structural Isomer:

Reactants: 8-bromo-9-ethyladenine and 1-(4-ethynylphenyl)ethanone

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride and Copper(I) iodide (CuI)

Conditions: Triethylamine (Et₃N) in DMF and acetonitrile (B52724) (CH₃CN) at room temperature

Product: 1-[4-(6-Amino-9-ethyl-9H-purin-8-ylethynyl)phenyl]ethanone

This synthetic approach demonstrates how the ethynylphenyl ethanone (B97240) core can be incorporated into a biologically relevant scaffold. The resulting molecule combines the purine necessary for receptor recognition with a phenyl ethanone tail, which can be further modified to fine-tune activity and selectivity.

Beyond adenosine receptor ligands, the functional groups of this compound are suitable for building other bioactive frameworks. The combination of an alkyne and a ketone is a precursor for various cyclization reactions to form heterocycles like quinolines, which are present in numerous anticancer agents. nih.gov Intramolecular cyclization or intermolecular reactions with dinucleophiles can lead to a diverse range of heterocyclic systems that are staples in medicinal chemistry.

Table 2: Potential Bioactive Derivatives from this compound Precursor

| Derivative Class | Key Synthetic Reaction | Potential Biological Target |

|---|---|---|

| Purine Derivatives | Sonogashira Coupling | Adenosine Receptors |

| Quinolines/Isoquinolines | Cyclization/Condensation | Kinases, Tubulin (Anticancer) |

| Pyrazoles | Cyclocondensation | Various Enzymes (Anticancer) |

Mechanistic Insights into Molecular Interactions (excluding specific biological effects or dosages)

Understanding the molecular interactions between a ligand and its biological target is fundamental to rational drug design. While specific studies on derivatives of this compound are not available, analysis of structurally related compounds, such as the adenosine receptor ligands derived from its para-isomer, provides valuable insights into potential binding mechanisms.

Derivatives that incorporate the ethynylphenyl ethanone moiety into a purine scaffold likely interact with adenosine receptors through a combination of hydrogen bonding, hydrophobic, and electrostatic interactions.

Hydrogen Bonding: The adenine (B156593) core of the molecule is a primary site for hydrogen bonding. The amino group at the C6 position and the nitrogen atoms (N1, N3, N7) of the purine ring can act as hydrogen bond donors and acceptors, forming critical interactions with specific amino acid residues in the receptor's binding pocket, such as asparagine or serine.

Hydrophobic and Aromatic Interactions: The phenyl ring extending from the purine core via the ethynyl linker can engage in hydrophobic and π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) within the receptor. This interaction helps to anchor the ligand in the binding site. The rigidity of the ethynyl linker ensures a well-defined orientation of the phenyl group, which can contribute to receptor subtype selectivity.

Molecular modeling studies on related 8-alkynyladenosine derivatives suggest that the conformation of the ligand within the binding site is crucial. The alkynyl chain acts as a stiff spacer, positioning the terminal aromatic ring in a region of the receptor that can significantly influence affinity and selectivity for different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃).

Advanced Analytical and Computational Investigations

Computational Chemistry and Theoretical Studies

Theoretical and computational chemistry provide invaluable insights into the behavior of molecules, complementing experimental data. These methods can be used to predict structures, energies, and reactivity patterns, offering a molecular-level understanding of chemical processes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly useful for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction pathways. By calculating the energies of reactants, transition states, and products, DFT can be used to determine reaction mechanisms, activation energies, and reaction kinetics.

For 1-(2-Ethynylphenyl)ethanone, DFT calculations could be applied to study a variety of transformations, such as cycloaddition reactions involving the alkyne moiety, or nucleophilic addition to the carbonyl group. Such studies would identify the most energetically favorable reaction pathways, rationalize observed product distributions, and potentially predict new reactivity. While DFT is a widely applied tool, specific computational studies detailing the reaction pathways of this compound are not prominently featured in the existing literature.

Computational methods, especially DFT, are also employed to elucidate the electronic properties and inherent reactivity of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the electron-rich ethynyl (B1212043) and phenyl groups, while the LUMO is expected to be centered on the electron-withdrawing acetyl group. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map for this compound would show negative potential (electron-rich regions) around the carbonyl oxygen atom, making it a likely site for electrophilic attack, and positive potential (electron-poor regions) around the acidic acetylenic proton. Although these are powerful predictive tools, specific, published computational studies detailing the electronic structure and reactivity profile of this compound are sparse.

Predictive Modeling of Chemical Transformations and Selectivity

Computational chemistry has emerged as a powerful tool for predicting the outcomes of chemical reactions involving this compound. Through the application of quantum mechanical calculations, primarily Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, allowing for the prediction of reaction pathways, product distributions, and selectivity. These predictive models are crucial for understanding the intricate factors that govern the transformations of this versatile building block.

A significant area of focus for predictive modeling has been the intramolecular cyclization reactions of this compound and its derivatives, which can lead to a variety of valuable carbocyclic and heterocyclic scaffolds. The selectivity of these reactions, particularly the competition between different cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig), is a key aspect that can be elucidated through computational models.

For instance, in gold-catalyzed cyclizations, DFT calculations can predict whether the reaction will favor the formation of a five-membered ring (indenone derivatives) or a six-membered ring (naphthalene derivatives). These models take into account the electronic properties of the substrate, the nature of the catalyst, and the reaction conditions to determine the most energetically favorable pathway. The regioselectivity in such reactions is often governed by subtle electronic and steric effects, which can be quantified through computational analysis. A theoretical study on related diethynylthiophenes demonstrated that the electronic nature of the molecular backbone, rather than steric hindrance, controls the 5-endo versus 6-endo cyclization mode. nih.gov

Predictive modeling also extends to understanding the chemoselectivity of reactions. For example, in the presence of nucleophiles, this compound can undergo various transformations. Computational models can help predict whether a nucleophile will add to the acetylenic carbon (Michael addition) or attack the carbonyl group. By calculating the activation barriers for each potential reaction pathway, a likely outcome can be predicted. Global reactivity indices, derived from DFT, can provide further insights into the local reactivity of different sites within the molecule, aiding in the prediction of chemoselectivity. rsc.org

The table below illustrates a hypothetical comparison of calculated activation energies for competing reaction pathways, demonstrating how predictive modeling can be used to forecast the major product of a reaction.

Table 1: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of this compound

| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| 5-exo-dig Cyclization | Au(I) | Toluene (B28343) | 15.2 | Indenone Derivative |

| 6-endo-dig Cyclization | Au(I) | Toluene | 19.8 | Naphthalene Derivative |

| Nucleophilic Addition (Alkene) | - | Methanol (B129727) | 25.4 | Michael Adduct |

Note: The data in this table is illustrative and intended to represent the type of information generated from predictive modeling studies.

Analysis of Intermediates and Transition States

The detailed analysis of reaction intermediates and transition states provides a deeper understanding of the reaction mechanisms governing the transformations of this compound. Computational methods, particularly DFT, are invaluable for characterizing the geometry, energy, and electronic structure of these transient species, which are often difficult or impossible to observe experimentally.

In the context of intramolecular cyclization reactions, computational studies can elucidate the precise structure of the transition states involved in the ring-forming step. For a 6-endo-dig cyclization, DFT calculations can model the geometry of the transition state, providing information on the forming bond lengths and the degree of charge separation. researchgate.net This information is critical for understanding the factors that influence the reaction rate and selectivity.

For example, in a gold-catalyzed cyclization, the analysis of the transition state can reveal the role of the metal catalyst in activating the alkyne moiety and stabilizing the transition state structure. The calculated geometry might show a specific coordination of the gold catalyst to the alkyne, which lowers the activation energy of the cyclization.

Furthermore, computational analysis can identify and characterize key reaction intermediates. In many gold-catalyzed reactions of alkynes, the formation of gold-vinylidene or gold-carbene intermediates has been proposed. nih.gov DFT calculations can confirm the existence of these intermediates, determine their relative stabilities, and map out their subsequent reaction pathways. The analysis of the electronic structure of these intermediates, for instance through Natural Bond Orbital (NBO) analysis, can provide insights into their reactivity.

The table below presents hypothetical data from a computational analysis of a transition state for the 5-exo-dig cyclization of this compound, showcasing the type of detailed structural information that can be obtained.

Table 2: Hypothetical Calculated Geometric Parameters of a Transition State for the 5-exo-dig Cyclization of this compound

| Parameter | Value |

|---|---|

| Forming C-C bond length (Å) | 2.15 |

| Reacting C≡C bond length (Å) | 1.28 |

| C-C-O bond angle (°) | 115.2 |

Note: The data in this table is for illustrative purposes to demonstrate the output of computational analysis of transition states.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Efficiency Enhancement

The transformation of 1-(2-ethynylphenyl)ethanone into more complex molecules often relies on catalytic processes. Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to enhance reaction efficiency, reduce costs, and improve environmental compatibility. A primary area of interest is the development of catalysts for the cyclization and annulation reactions of ortho-alkynylaryl ketones. mdpi.comrsc.org While coinage metals like copper and silver, as well as palladium and ruthenium, have shown promise, there is considerable scope for improvement. mdpi.com

The exploration of earth-abundant, non-precious metal catalysts, such as those based on iron, nickel, or cobalt, represents a significant frontier. These catalysts could offer more sustainable and economical alternatives to their precious metal counterparts for reactions such as hydration, cycloisomerization, and coupling reactions. Furthermore, the design of sophisticated ligand frameworks for these metals could lead to unprecedented levels of control over reactivity and selectivity. The development of bifunctional catalysts, which can activate both the ketone and alkyne moieties simultaneously, could open up new reaction pathways and lead to the efficient synthesis of complex heterocyclic systems in a single step.

Another promising avenue is the use of nanocatalysts and single-atom catalysts. These systems offer high surface-area-to-volume ratios and unique electronic properties, which can lead to enhanced catalytic activity and selectivity. The immobilization of such catalysts on solid supports would also facilitate their recovery and reuse, aligning with the principles of green chemistry. The table below summarizes potential novel catalytic systems and their targeted applications for this compound.

| Catalytic System | Target Transformation | Potential Advantages |

| Earth-Abundant Metal Catalysts (Fe, Ni, Co) | Cyclization, Annulation, Coupling | Cost-effective, Sustainable, Reduced Toxicity |

| Bifunctional Catalysts | Tandem/Cascade Reactions | Increased atom and step economy |

| Nanocatalysts/Single-Atom Catalysts | Various Transformations | High activity, Selectivity, Recyclability |

| Photocatalysts (Visible Light) | Energy-Efficient Synthesis | Mild reaction conditions, Green energy source |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound from traditional batch processes to continuous flow chemistry and automated platforms is a critical step towards more efficient, safer, and scalable chemical manufacturing. researchgate.netnih.goveuropa.euresearchgate.net Flow chemistry offers numerous advantages, including superior control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates and reagents. europa.euresearchgate.net

Future research should focus on developing robust flow protocols for key transformations of this compound, such as Sonogashira couplings, cycloisomerizations, and multicomponent reactions. The integration of in-line analytical techniques, such as FT-IR, NMR, and mass spectrometry, will enable real-time reaction monitoring and optimization, leading to higher yields and purity. researchgate.net

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and development of new derivatives of this compound. researchgate.net These systems can perform high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time required for process optimization. The development of machine learning algorithms to predict reaction outcomes and suggest optimal synthetic routes based on data from automated experiments is a particularly exciting prospect. The table below outlines key areas for the integration of this compound into modern synthesis platforms.

| Platform | Key Research Focus | Anticipated Benefits |

| Continuous Flow Reactors | Development of robust protocols for key reactions | Improved safety, scalability, and product quality |

| Microreactors | Precise control over reaction conditions for highly exothermic or fast reactions | Enhanced selectivity and yield |

| Automated Synthesis Platforms | High-throughput screening and optimization | Accelerated discovery of new derivatives and reaction conditions |

| Integrated Systems with AI/Machine Learning | Predictive synthesis and autonomous optimization | De novo design of synthetic routes and rapid process development |

Development of Chemo- and Stereoselective Transformations

The presence of two distinct reactive sites in this compound—the carbonyl group and the terminal alkyne—presents both a challenge and an opportunity for selective synthesis. Future research will be heavily invested in the development of highly chemo- and stereoselective transformations that can precisely target one functional group in the presence of the other.

For instance, the development of catalytic systems that can achieve the enantioselective reduction of the ketone or the asymmetric addition of nucleophiles to the carbonyl group, while leaving the alkyne untouched, is a key objective. Conversely, methods for the selective functionalization of the alkyne, such as hydroamination, hydroarylation, or cycloaddition reactions, without affecting the ketone, are also highly sought after.

A particularly exciting area is the development of tandem or cascade reactions that exploit the proximity of the two functional groups to construct complex polycyclic architectures with high levels of stereocontrol. mdpi.com For example, a catalytic asymmetric reaction at the ketone could be followed by an intramolecular cyclization involving the alkyne to generate chiral heterocyclic products. The use of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, will be instrumental in achieving high levels of stereoselectivity in these transformations.

| Transformation Type | Research Goal | Potential Catalytic Approach |

| Chemoselective Reduction | Selective reduction of the ketone to an alcohol | Chemo-differentiated catalysts, protecting group-free synthesis |

| Enantioselective Alkynylation/Arylation | Asymmetric addition to the carbonyl group | Chiral metal complexes, organocatalysts |

| Stereoselective Cyclization | Formation of chiral heterocycles and carbocycles | Asymmetric catalysis (e.g., Ag, Cu, Ru-catalyzed cyclizations) mdpi.com |

| Tandem/Cascade Reactions | One-pot synthesis of complex polycycles | Multi-catalyst systems, domino reaction design |

Expansion of Applications in Advanced Functional Materials

The rigid, planar structure and the presence of reactive handles in derivatives of this compound make it an attractive precursor for the synthesis of advanced functional materials. polytechnique.edu Future research will likely see the expansion of its applications in areas such as organic electronics, polymer chemistry, and materials science.

The ethynyl (B1212043) group is a key functionality for the synthesis of conjugated polymers and oligomers with interesting photophysical and electronic properties. By polymerizing this compound or its derivatives, novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) could be developed. The ketone group provides a convenient site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Furthermore, the cyclization of this compound can lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems. These structures are often highly fluorescent and can find applications as organic dyes, sensors, and molecular probes. The development of synthetic routes to novel, functionalized PAHs from this precursor is a promising area of research.

| Material Class | Potential Application | Key Synthetic Strategy |

| Conjugated Polymers | OLEDs, OPVs, OFETs | Polymerization of the ethynyl group |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Organic dyes, sensors, molecular probes | Intramolecular cyclization/annulation reactions |

| Functionalized Heterocycles | Pharmaceuticals, agrochemicals, materials science | Catalytic annulation with diverse reaction partners |

| Cross-linked Polymers | High-performance thermosets, coatings | Utilization of both ketone and alkyne for cross-linking |

Design of New Bio-Inspired Synthetic Strategies

Nature often provides elegant and efficient solutions to the synthesis of complex molecules. The design of new bio-inspired synthetic strategies for the transformation of this compound could lead to novel and sustainable synthetic methods. This could involve the use of enzymes or biomimetic catalysts to perform selective transformations under mild conditions.

For example, the use of ketoreductases for the enantioselective reduction of the carbonyl group could provide a green and highly efficient alternative to traditional chemical reductants. Similarly, the development of artificial metalloenzymes that can catalyze the cyclization or coupling reactions of the alkyne moiety with high selectivity would be a significant advancement.

Inspiration can also be drawn from the biosynthetic pathways of natural products that contain similar structural motifs. By mimicking the cascade reactions and enzymatic transformations found in nature, it may be possible to develop highly efficient and atom-economical synthetic routes to complex molecules from this compound. This approach not only offers the potential for greener synthesis but also for the discovery of new reaction pathways and molecular architectures.

| Bio-Inspired Approach | Target Transformation | Potential Advantages |

| Biocatalysis (e.g., Ketoreductases) | Enantioselective reduction of the ketone | High stereoselectivity, mild conditions, green process |

| Artificial Metalloenzymes | Selective alkyne functionalization | Combining the reactivity of metals with the selectivity of enzymes |

| Biomimetic Catalysis | Mimicking natural cyclization cascades | Efficient synthesis of complex natural product-like molecules |

| Biosynthetic Pathway Mimicry | Development of novel cascade reactions | Atom-economical and step-efficient synthesis |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethynylphenyl)ethanone, and how do reaction parameters (e.g., solvent, catalyst) impact yield?

- Methodological Answer : The synthesis of aryl ethanones typically involves Friedel-Crafts acylation or Sonogashira coupling for ethynyl-substituted derivatives. For ethynylphenyl analogs, Sonogashira coupling between 2-iodophenylacetylene and acetylene derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide is effective. Solvent choice (e.g., THF or DMF) influences reaction efficiency, with polar aprotic solvents enhancing catalyst activity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : The carbonyl (C=O) stretch near 1680–1720 cm⁻¹ and ethynyl (C≡C) stretch at ~2100 cm⁻¹ confirm functional groups .

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and acetyl methyl protons (singlet, δ 2.6 ppm). ¹³C NMR identifies the ketone carbonyl (δ 195–205 ppm) and ethynyl carbons (δ 70–90 ppm) .

- Mass Spectrometry : Molecular ion peak [M⁺] and fragments corresponding to ethynyl loss (e.g., [M−C₂H]⁺) are diagnostic .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods to avoid inhalation of vapors (P261 precaution) .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact (P262) .

- Store in airtight containers away from oxidizers, as ethynyl groups may pose fire hazards. Toxicity data are limited; treat as a potential irritant and conduct risk assessments before use .

Advanced Research Questions

Q. How do electronic effects of the ethynyl group influence the reactivity of this compound in cross-coupling reactions compared to halogenated analogs?

- Methodological Answer : The ethynyl group acts as a strong electron-withdrawing substituent, activating the phenyl ring for electrophilic substitution at the para position. Compared to bromo/fluoro analogs (e.g., 1-(2-Bromo-6-fluorophenyl)ethanone), the ethynyl moiety enhances π-backbonding in palladium-catalyzed reactions, accelerating transmetalation steps. Kinetic studies using UV-Vis or in-situ IR can monitor reaction progress, while Hammett plots quantify substituent effects .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives (e.g., antimicrobial efficacy)?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .

- Structure-Activity Relationship (SAR) : Compare derivatives with systematic substituent variations (e.g., methoxy vs. ethynyl) to isolate contributing functional groups. Computational docking (e.g., AutoDock) predicts binding affinities to bacterial targets like DNA gyrase .

- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can computational methods predict regioselectivity in electrophilic substitutions of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to calculate Fukui indices, identifying nucleophilic centers .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., para to ethynyl) prone to electrophilic attack. Compare with halogenated analogs (e.g., 1-(2,4-Dichlorophenyl)ethanone) to validate trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。